

Rubijervine: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubijervine*

Cat. No.: B13786517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of **rubijervine**, a steroidal alkaloid from the *Veratrum* genus. This document details the early scientific investigations into its chemical properties and biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Rubijervine was first isolated in 1891 by C. C. H. Otto from the rhizomes of *Veratrum album* (White Hellebore). Its discovery occurred during a period of intense investigation into the chemical constituents of medicinal plants, a field that was rapidly advancing in the late 19th and early 20th centuries. The initial interest in *Veratrum* alkaloids was driven by their potent physiological effects, which had been recognized in traditional medicine for centuries.

The work on *Veratrum* alkaloids, including **rubijervine**, was significantly advanced in the mid-20th century by researchers such as Walter A. Jacobs and Lyman C. Craig at the Rockefeller Institute for Medical Research. Their extensive studies on the degradation and structure of various *Veratrum* alkaloids laid the groundwork for a deeper understanding of this class of compounds.

Historical Timeline of Rubijervine Discovery

Year	Key Event	Researcher(s)	Significance
1819	First isolation of a Veratrum alkaloid (veratrine)	Wilhelm Meissner	Paved the way for the discovery of other alkaloids from this genus.
1891	First isolation of rubijervine	C. C. H. Otto	Discovery of a new steroidal alkaloid from <i>Veratrum album</i> .
Early 20th Century	Advancements in separation techniques	Various	Enabled better purification of individual alkaloids.
Mid-20th Century	Extensive structural and chemical studies on Veratrum alkaloids	Walter A. Jacobs, Lyman C. Craig, and others	Elucidation of the complex structures of steroidal alkaloids, including rubijervine.

Chemical Properties

Rubijervine is a C₂₇ steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂.^[1] Its structure is characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system.

Quantitative Data: Physicochemical Properties of Rubijervine

Property	Value	Unit
Molecular Formula	C ₂₇ H ₄₃ NO ₂	
Molecular Weight	413.65	g/mol
IUPAC Name	(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0 ^{2,11} .0 ^{5,1} .0 ^{0,15} ,23.0 ^{17,22}]tetracos-4-ene-7,13-diol	
CAS Number	79-58-3	

Experimental Protocols: Early Isolation and Characterization

The following is a reconstructed experimental protocol for the isolation of **rubijervine** based on the general methods employed in the late 19th and early 20th centuries.

Reconstructed Protocol for the Isolation of Rubijervine (circa 1891)

Objective: To isolate **rubijervine** from the rhizomes of Veratrum album.

Materials:

- Dried and powdered rhizomes of Veratrum album
- Ethanol (95%)
- Dilute sulfuric acid
- Ammonium hydroxide solution
- Diethyl ether

- Chloroform
- Filter paper and funnels
- Evaporating dishes
- Crystallization dishes

Methodology:

- Extraction:
 - Macerate the powdered *Veratrum album* rhizomes with 95% ethanol for several days at room temperature.
 - Filter the ethanolic extract to remove the plant material.
 - Concentrate the extract by evaporation under reduced pressure to obtain a crude residue.
- Acid-Base Extraction:
 - Acidify the crude residue with dilute sulfuric acid. This protonates the alkaloids, making them water-soluble.
 - Wash the acidic aqueous solution with diethyl ether to remove non-alkaloidal impurities such as fats and resins.
 - Make the aqueous solution alkaline by the addition of ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.
- Purification:
 - Collect the precipitate by filtration.
 - Dissolve the crude alkaloid precipitate in chloroform.
 - Wash the chloroform solution with water to remove any remaining water-soluble impurities.
 - Evaporate the chloroform to yield a crude mixture of alkaloids.

- Crystallization:
 - The crude alkaloid mixture would then be subjected to fractional crystallization from a suitable solvent, such as ethanol or acetone, to isolate the individual alkaloids. **Rubijervine**, being one of the components, would crystallize out under specific conditions of solvent and temperature.

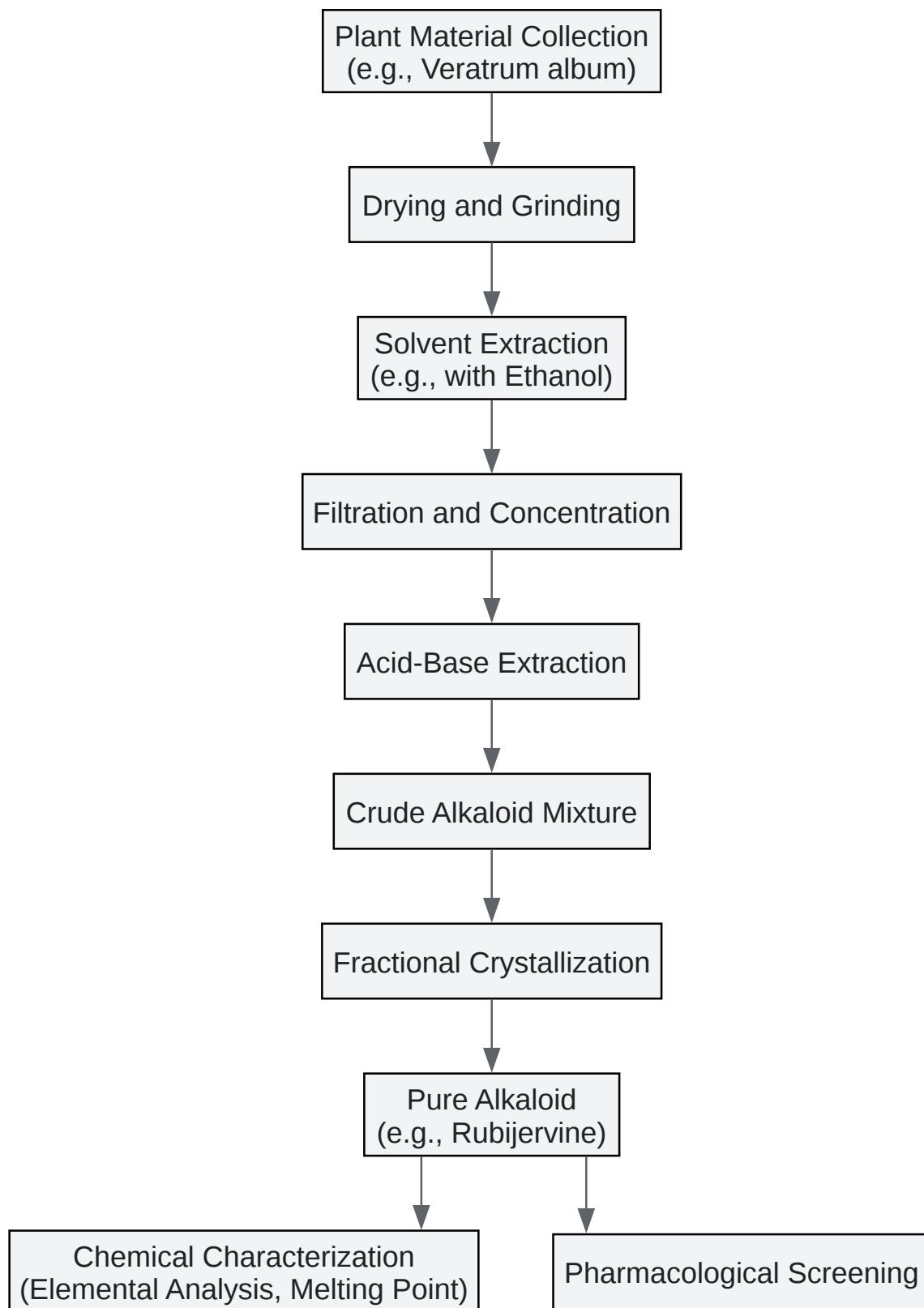
Early Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, the structural elucidation of complex molecules like **rubijervine** was a laborious process that relied on a combination of chemical degradation and derivatization methods. These included:

- Elemental Analysis: To determine the empirical formula.
- Functional Group Analysis: Through reactions to identify hydroxyl groups, unsaturation (double bonds), and the nature of the nitrogen atom.
- Degradation Studies: Breaking down the molecule into smaller, identifiable fragments to piece together the carbon skeleton.
- Formation of Derivatives: Creating crystalline derivatives (e.g., hydrochlorides, picrates) to aid in purification and characterization by melting point determination.

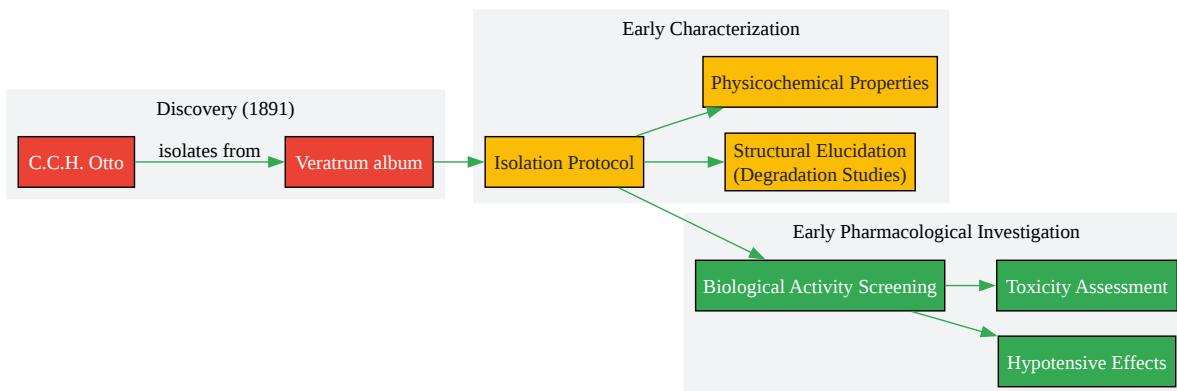
Biological Activity and Early Pharmacological Studies

Early pharmacological investigations of Veratrum alkaloids, including crude extracts containing **rubijervine**, focused on their pronounced effects on the cardiovascular and nervous systems. These alkaloids were known to cause a triad of responses known as the Bezold-Jarisch reflex, characterized by hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (temporary cessation of breathing).


While specific studies on pure **rubijervine** from the early 20th century are not extensively documented in readily available literature, it was likely investigated within the broader context of Veratrum alkaloid pharmacology. The primary interest was in their potential as hypotensive

agents for the treatment of hypertension. However, the therapeutic use of these alkaloids was limited by their narrow therapeutic index and the prevalence of side effects.

More recent research has identified that some Veratrum alkaloids, such as cyclopamine (which is structurally related to **rubijervine**), are potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. This has renewed interest in the therapeutic potential of this class of compounds.


Visualizations

The following diagrams illustrate the historical workflow of alkaloid discovery and a conceptual workflow for the early investigation of **rubijervine**.

[Click to download full resolution via product page](#)

Caption: Historical Workflow of Alkaloid Discovery.

[Click to download full resolution via product page](#)

Caption: Conceptual Workflow for the Early Investigation of **Rubijervine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubijervine | C₂₇H₄₃NO₂ | CID 253295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rubijervine: A Technical Guide to its Discovery and Historical Context]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13786517#rubijervine-discovery-and-historical-context>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com